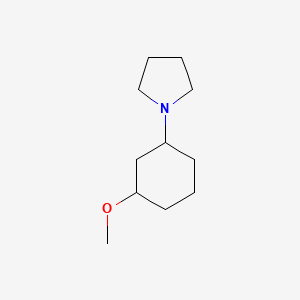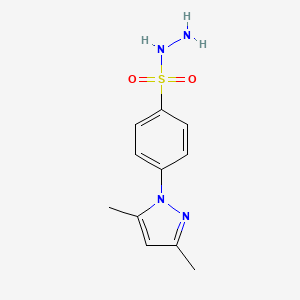
Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide is a chemical compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5, attached to a benzenesulfonohydrazide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Substitution with Benzenesulfonohydrazide: The pyrazole ring is then reacted with benzenesulfonohydrazide in the presence of a suitable catalyst, such as a transition metal catalyst, to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding amines .
Aplicaciones Científicas De Investigación
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide involves its interaction with specific molecular targets:
Comparación Con Compuestos Similares
Similar Compounds
- 4-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanol
- (3,5-Dimethyl-1H-pyrazol-4-yl)methanamine dihydrobromide
Uniqueness
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide is unique due to its specific substitution pattern and the presence of the sulfonohydrazide group, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Número CAS |
61320-21-6 |
|---|---|
Fórmula molecular |
C11H14N4O2S |
Peso molecular |
266.32 g/mol |
Nombre IUPAC |
4-(3,5-dimethylpyrazol-1-yl)benzenesulfonohydrazide |
InChI |
InChI=1S/C11H14N4O2S/c1-8-7-9(2)15(13-8)10-3-5-11(6-4-10)18(16,17)14-12/h3-7,14H,12H2,1-2H3 |
Clave InChI |
QEDZULFKQINAJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)NN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


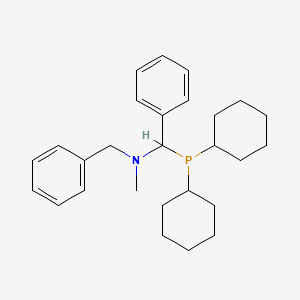
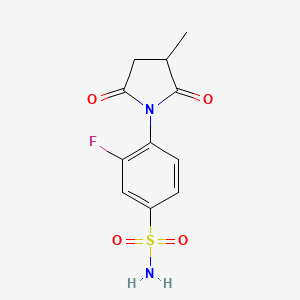

![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)

![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)
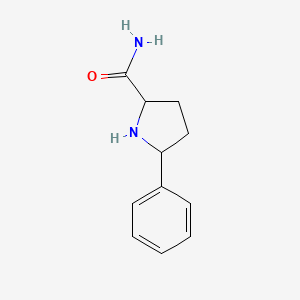
![2-([1,1'-Biphenyl]-4-yl)-4-chloroquinoline-8-carboxamide](/img/structure/B12890539.png)
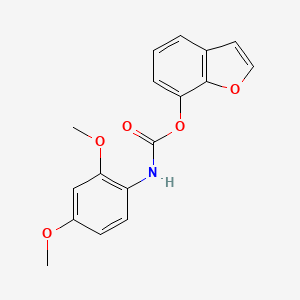
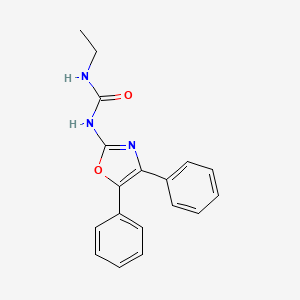
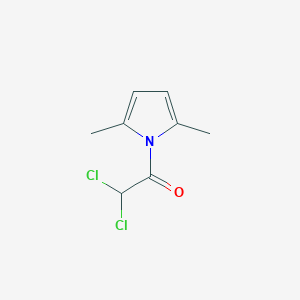
![4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)
